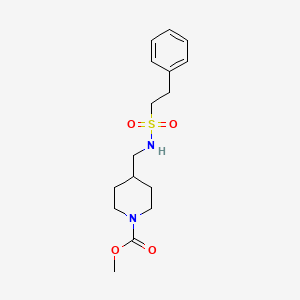![molecular formula C19H18BrN3O2S B2801196 N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396768-39-0](/img/structure/B2801196.png)
N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18BrN3O2S and its molecular weight is 432.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Medicinal Chemistry
The compound's relevance in scientific research primarily stems from its potential as a precursor in the synthesis of heterocyclic compounds, which have diverse applications in medicinal chemistry. A study detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives from visnaginone and khellinone. These derivatives were evaluated for their anti-inflammatory and analgesic properties, showing significant COX-2 selectivity and inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of compounds like N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Pharmacological Applications
The research also encompasses pharmacological applications, where such compounds are investigated for their utility in addressing health conditions. For instance, compounds derived from similar synthetic pathways have been assessed for their cytotoxic activities against cancer cells, providing insights into their potential use in cancer therapy. A study on the synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells is an example of this application. It underscores the compound's utility as a building block in creating molecules with potential anticancer properties (Hassan et al., 2014).
Antimicrobial and Antiprotozoal Activity
Another significant application area is the development of antimicrobial and antiprotozoal agents. The synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, as shown in one study, highlights the potential of using structurally similar compounds in creating effective treatments against protozoal infections. These compounds exhibited strong DNA affinities, significant in vitro activity against T. b. rhodesiense and P. falciparum, and promising in vivo activity in the trypanosomal STIB900 mouse model, underscoring their potential as antiprotozoal agents (Ismail et al., 2004).
Antidiabetic Potential
Research into antidiabetic agents also constitutes an important application, where compounds of similar chemical structure have been evaluated for their α-amylase inhibitory activity. A study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives highlights this application. These compounds were tested for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, thereby offering a potential therapeutic mechanism for managing diabetes (Lalpara et al., 2021).
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-11-8-13(20)6-7-14(11)21-18(24)12-9-23(10-12)19-22-17-15(25-2)4-3-5-16(17)26-19/h3-8,12H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFVWXSXRMKYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2801114.png)
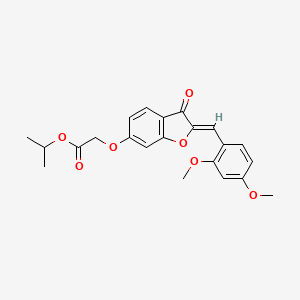

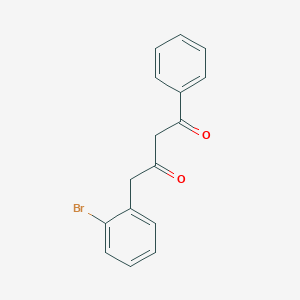
![7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2801121.png)
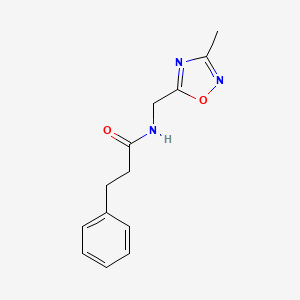
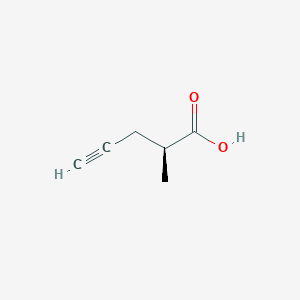
![N-(3-chlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801126.png)
![3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine](/img/structure/B2801128.png)
![N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2801129.png)
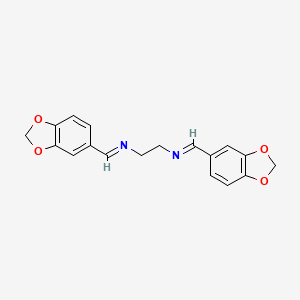
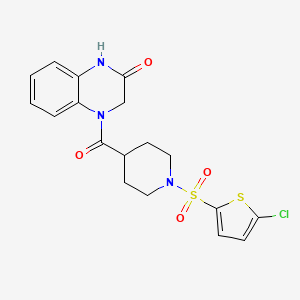
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2801133.png)
